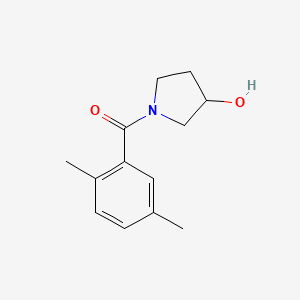
1-(2,5-Dimethylbenzoyl)pyrrolidin-3-ol
Descripción general
Descripción
1-(2,5-Dimethylbenzoyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
One of the most promising applications of 1-(2,5-Dimethylbenzoyl)pyrrolidin-3-ol is its antiviral properties. Research indicates that derivatives of this compound can exhibit significant activity against respiratory syncytial virus (RSV). For instance, compounds structurally related to this compound have been shown to inhibit RSV infection with effective concentrations (EC50) in the sub-nanomolar range, indicating a strong potential as therapeutic agents against viral infections .
Orexin Receptor Agonism
Another notable application lies in its activity as an orexin-2 receptor agonist. This mechanism is significant for developing treatments for sleep disorders and obesity. The structural characteristics of this compound allow it to interact effectively with orexin receptors, making it a candidate for further research in this area .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological effects. Studies have demonstrated that modifications to the compound can lead to variations in biological activity. For example, altering substituents on the pyrrolidine ring has been linked to enhanced anti-RSV activity, suggesting that strategic chemical modifications could yield more potent derivatives .
Case Study: Antiviral Efficacy
In a series of experiments evaluating the antiviral efficacy of various derivatives of this compound, several compounds were synthesized and tested against RSV. The results indicated that certain modifications led to compounds with EC50 values lower than 1 nM, demonstrating their potential as effective antiviral agents. The study highlighted the importance of maintaining optimal dihedral angles within the molecular structure for enhancing activity .
Case Study: Orexin Receptor Interaction
A study focused on the interaction of this compound with orexin receptors revealed that specific structural features are critical for receptor binding and activation. Compounds exhibiting high affinity for orexin receptors were identified through a combination of in vitro assays and computational modeling, paving the way for future drug development targeting sleep-related disorders .
Data Summary
The following table summarizes key findings related to the applications of this compound:
| Application Area | Activity Description | Key Findings |
|---|---|---|
| Antiviral | Inhibition of RSV | EC50 values < 1 nM |
| Orexin Receptor Agonism | Potential treatment for sleep disorders | High affinity binding confirmed |
| Structure-Activity Relationship | Variability in biological activity based on modifications | Enhanced anti-RSV activity through strategic changes |
Propiedades
IUPAC Name |
(2,5-dimethylphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-3-4-10(2)12(7-9)13(16)14-6-5-11(15)8-14/h3-4,7,11,15H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZCRBQXTFBZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















